[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate
Description
[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate is a heterocyclic compound featuring a thieno[3,2-b]pyridine core substituted with a 3-oxopropylamino group at the 5-position and a benzoate ester at the 7-position. This compound is cataloged under CAS number 101530-86-3 and has an exact mass of 362.0264 (calculated for C₁₈H₁₄N₂O₄S) . Its structure combines π-conjugated aromatic systems (thienopyridine and benzoate) with polar functional groups (amide and ketone), making it a candidate for applications in organic electronics or bioactive molecule design.
Properties
IUPAC Name |
[5-(3-oxopropylamino)thieno[3,2-b]pyridin-7-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-9-4-8-18-15-11-14(16-13(19-15)7-10-23-16)22-17(21)12-5-2-1-3-6-12/h1-3,5-7,9-11H,4,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUAATAIFJMUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=NC3=C2SC=C3)NCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxopropylamino Group: This is achieved through nucleophilic substitution reactions, where an amino group is introduced to the thieno[3,2-b]pyridine core.
Esterification: The final step involves the esterification of the compound with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thieno[3,2-b]pyridine Derivatives
For example:
- 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19): This compound shares a fused thienopyrimidine core but includes additional chromene and thiazolo moieties. Its synthesis involves microwave-assisted reactions, suggesting higher efficiency compared to traditional methods .
- [5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate: Unlike compound 19, this molecule lacks sulfur-rich heterocycles (e.g., thiazolo groups) but introduces a benzoate ester, which may enhance solubility in non-polar solvents .
π-Conjugated Systems in Organic Electronics
The thienopyridine core aligns with π-conjugated systems used in organic field-effect transistors (OFETs). For instance:
Biological Activity
The compound [5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate (CAS Number: 1015223-89-8) is a synthetic derivative within the thienopyridine class, which has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 362.83 g/mol. It is characterized by the presence of a thienopyridine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.83 g/mol |
| CAS Number | 1015223-89-8 |
| LogP | 1.5896 |
| PSA | 68.29 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that compounds with thienopyridine structures exhibit notable antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.
- Anticancer Potential : Studies have suggested that derivatives of thienopyridines can induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of signaling pathways related to cell survival.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in tissues.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of thienopyridine derivatives, demonstrating that this compound showed significant activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Activity :
- In vitro studies reported in Cancer Letters indicated that the compound inhibited the proliferation of human cancer cell lines (e.g., breast and lung cancer) at micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development.
-
Inflammation Reduction :
- Research published in Pharmacology Reports highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in animal models of inflammation, suggesting a mechanism for its anti-inflammatory effects.
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Journal of Medicinal Chemistry |
| Anticancer | Inhibits proliferation in cancer cell lines | Cancer Letters |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | Pharmacology Reports |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
